2-Naphthyl valerate 2-Naphthyl valerate
Brand Name: Vulcanchem
CAS No.: 71974-07-7
VCID: VC18463605
InChI: InChI=1S/C15H16O2/c1-2-3-8-15(16)17-14-10-9-12-6-4-5-7-13(12)11-14/h4-7,9-11H,2-3,8H2,1H3
SMILES:
Molecular Formula: C15H16O2
Molecular Weight: 228.29 g/mol

2-Naphthyl valerate

CAS No.: 71974-07-7

Cat. No.: VC18463605

Molecular Formula: C15H16O2

Molecular Weight: 228.29 g/mol

* For research use only. Not for human or veterinary use.

2-Naphthyl valerate - 71974-07-7

Specification

CAS No. 71974-07-7
Molecular Formula C15H16O2
Molecular Weight 228.29 g/mol
IUPAC Name naphthalen-2-yl pentanoate
Standard InChI InChI=1S/C15H16O2/c1-2-3-8-15(16)17-14-10-9-12-6-4-5-7-13(12)11-14/h4-7,9-11H,2-3,8H2,1H3
Standard InChI Key ZMPGOHSLJBONFZ-UHFFFAOYSA-N
Canonical SMILES CCCCC(=O)OC1=CC2=CC=CC=C2C=C1

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-Naphthyl valerate (C₁₅H₁₆O₂) consists of a β-naphthol moiety esterified with valeric acid (pentanoic acid). The naphthalene ring system imparts aromatic stability, while the valerate group enhances lipophilicity, as evidenced by its computed partition coefficient (XLogP3 = 4.1) . The compound’s IUPAC name, naphthalen-2-yl pentanoate, reflects the hydroxyl group’s position on the second carbon of the naphthalene ring .

Physical and Spectral Characteristics

  • Physical State: Colorless to pale yellow liquid at room temperature .

  • Molecular Weight: 228.29 g/mol .

  • Storage Conditions: Recommended storage at −20°C to prevent degradation .

  • Spectroscopic Data:

    • ¹³C NMR: Peaks corresponding to the ester carbonyl (δ ~170 ppm) and aromatic carbons (δ 120–140 ppm) .

    • Mass Spectrometry: Base peak at m/z 144 (naphthyl fragment), with molecular ion peak at m/z 228 .

Table 1: Comparative Properties of 2-Naphthyl Valerate and Its Isomer

Property2-Naphthyl Valerate (CAS 71974-07-7)α-Naphthyl Valerate (CAS 4298-98-0)
Molecular FormulaC₁₅H₁₆O₂C₁₅H₁₆O₂
Melting PointLiquidLiquid
Storage Temperature−20°C−20°C
XLogP34.1 4.3
Primary ApplicationOrganic synthesis, enzymes Limited industrial use

Synthesis and Industrial Production

Esterification Methodology

The primary synthesis route involves acid-catalyzed esterification of 2-naphthol with valeric acid:

2-Naphthol+Valeric AcidH+2-Naphthyl Valerate+H2O\text{2-Naphthol} + \text{Valeric Acid} \xrightarrow{\text{H}^+} \text{2-Naphthyl Valerate} + \text{H}_2\text{O}

Sulfuric acid or p-toluenesulfonic acid typically serves as the catalyst, achieving yields >80% after purification via distillation or recrystallization.

Alternative Production Techniques

A modified cumene process, analogous to phenol derivative synthesis, has been explored for large-scale production, though it remains less cost-effective than direct esterification .

Applications in Science and Industry

Pharmaceutical Intermediates

2-Naphthyl valerate’s lipophilic nature facilitates its use in prodrug formulations, where enzymatic hydrolysis releases bioactive 2-naphthol. Recent studies highlight its role in synthesizing antiviral agents and anti-inflammatory compounds.

Biochemical Assays

In enzymology, 2-naphthyl valerate acts as a substrate for esterases and lipases. Hydrolysis yields 2-naphthol, which is quantified colorimetrically to measure enzyme activity. This application is critical in pathogenicity studies of fungi like Verticillium chlamydosporium .

Fragrance and Dye Synthesis

The compound’s aromaticity makes it a precursor for Sudan dyes and azo compounds, which are valued for their solubility in organic solvents and vibrant hues .

Recent Research Advancements

Enzymatic Hydrolysis Kinetics

A 2025 study demonstrated that Verticillium chlamydosporium protease VCP1 hydrolyzes 2-naphthyl valerate with a Kₘ of 2.55 mM, suggesting its utility in biocatalytic applications .

Catalytic Asymmetric Reactions

The compound’s use in synthesizing C₂-symmetric ligands like BINOL has enabled advancements in asymmetric catalysis, particularly in pharmaceutical enantiomer synthesis .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator